Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Lipophilicity Drug Design Permeability

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1235439-95-8) is a synthetically protected, fluorinated diazabicyclic building block. Its core structure is a privileged 2,5-diazabicyclo[4.1.0]heptane scaffold, which is a rigid piperazine bioisostere that introduces a cyclopropane ring fused to a piperazine core.

Molecular Formula C11H17F3N2O2
Molecular Weight 266.26 g/mol
Cat. No. B12106490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Molecular FormulaC11H17F3N2O2
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F
InChIInChI=1S/C11H17F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-6(8(7)16)11(12,13)14/h6-8,15H,4-5H2,1-3H3
InChIKeySWVHCYGIHYTBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate as a Fluorinated Scaffold


Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1235439-95-8) is a synthetically protected, fluorinated diazabicyclic building block. Its core structure is a privileged 2,5-diazabicyclo[4.1.0]heptane scaffold, which is a rigid piperazine bioisostere that introduces a cyclopropane ring fused to a piperazine core [1]. The defining feature of this specific compound is the trifluoromethyl substituent on the cyclopropane ring (position 7), which, in combination with the tert-butyl carbamate (Boc) protecting group, creates a differentiated chemical space for medicinal chemistry applications [2].

Why In-Class Substitution of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate Is Not Equivalent


The non-fluorinated parent scaffold, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, cannot be interchanged with the 7-(trifluoromethyl) derivative without a predictable and quantifiable shift in key physicochemical parameters. This is due to the fundamental impact of the CF3 group on lipophilicity, a critical determinant of permeability and metabolic stability. Simply substituting one building block for another will alter the logP of the resultant compound, potentially undermining lead optimization efforts. The following section provides the specific, computed evidence for this divergence [1].

Quantitative Differentiation Evidence for Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate


Computed Lipophilicity (XLogP3) Comparison Against the Non-Fluorinated Analog

The addition of the trifluoromethyl group to the 7-position of the diazabicyclo[4.1.0]heptane scaffold results in a significant and predictable increase in computed lipophilicity compared to the non-fluorinated analog. The XLogP3-AA value for the target compound is quantitatively higher [1] than that of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [2].

Lipophilicity Drug Design Permeability

Molecular Weight and Heavy Atom Count Differentiation for Lead Optimization

Replacing the hydrogen atom at the bridge position with a trifluoromethyl group predictably increases molecular weight. This is a quantifiable change that impacts the compound's position in property space relevant to drug-likeness guidelines. The exact mass of the target compound is 266.12421228 Da [1], compared to 198.136827821 Da for the non-fluorinated baseline [2].

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

Scaffold Class Effect as a Validated Piperazine Bioisostere in Antibacterial Applications

The core 2,5-diazabicyclo[4.1.0]heptane scaffold is a validated piperazine bioisostere. A published study demonstrated that a Ciprofloxacin analogue where the piperazine ring was replaced with a diazabicyclo[4.1.0]heptane retained similar antibacterial activity to the parent drug [1]. While this evidence is for a different, non-fluorinated analogue of the 2,5-diazabicyclo[4.1.0]heptane scaffold, it provides a class-level validation that this rigidified core is a viable surrogate for piperazine. The target compound extends this pharmacophore with a CF3 group.

Bioisostere Piperazine Replacement Antibacterial

Trifluoromethyl Group as a Metabolic Soft Spot Shield on a Cyclopropane Ring

A broader principle in medicinal chemistry is that a trifluoromethyl group on a cyclopropane can act as a bioisostere for a tert-butyl group, often with an associated improvement in metabolic stability [1]. The target compound incorporates a 1,1-disubstituted (trifluoromethyl)cyclopropane motif, a chemotype specifically highlighted as a 'privileged chemotype' of 'high demand in medicinal chemistry' and a potential bioisostere of improved metabolic stability [2]. This structural feature is not present in the simple non-fluorinated 2,5-diazabicyclo[4.1.0]heptane analogs.

Metabolic Stability Cyclopropane Trifluoromethyl Bioisostere

High-Value Application Scenarios for Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate


Fragment-Based Lead Generation Requiring a Rigid, Lipophilic Piperazine Surrogate

In a fragment-based drug discovery program where a piperazine fragment has been identified but requires a 10-fold increase in lipophilicity (a shift of 1.0 logP units) without adding extensive rotational bonds, this compound serves as a direct, quantifiable substitution. Its computed XLogP3 of 1.7 versus 0.7 for the non-fluorinated analog allows the medicinal chemist to precisely tune logD for target engagement [1].

Synthesis of Fluorinated Bioactive Compounds via Boc-Deprotection

The compound is a key protected intermediate for the late-stage introduction of a 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane moiety. Upon Boc deprotection, the liberated secondary amine can be directly functionalized in a parallel synthesis library, enabling rapid exploration of this specific fluorinated, three-dimensional scaffold for novel antibacterial agents, given its core's established role as a validated piperazine bioisostere in a Ciprofloxacin analogue [1].

Exploration of CF3-Cyclopropane Space for Metabolic Stability

For a lead series suffering from rapid oxidative metabolism at a tert-butyl group or an unsubstituted cyclopropane ring, this building block offers a direct entry to the 1-(trifluoromethyl)cyclopropyl chemotype. This motif is recognized for its potential to improve metabolic stability, making the compound a strategic procurement choice for medicinal chemists aiming to enhance a candidate's pharmacokinetic profile without a complete scaffold redesign [1].

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